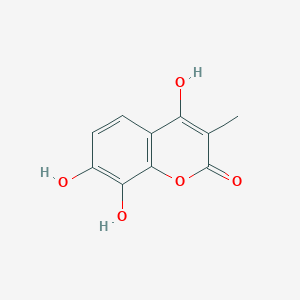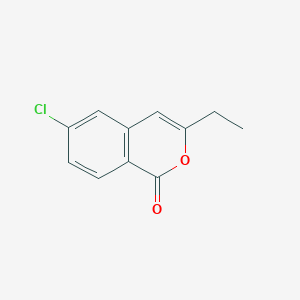
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde typically involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of an o-nitrotoluene derivative with a formamide derivative under specific conditions to yield the desired indole compound.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, can significantly improve the reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For instance, they can act as agonists or antagonists at neurotransmitter receptors, influencing cellular signaling pathways . The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties and applications.
7-Methyl-1H-indole-3-carbaldehyde: Another derivative with slight structural differences, leading to variations in reactivity and biological activity.
Uniqueness: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde stands out due to its unique ethyl and propyl substituents, which can influence its chemical reactivity and biological interactions. These structural modifications can enhance its selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
7-ethyl-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c1-3-8-15-9-12(10-16)13-7-5-6-11(4-2)14(13)15/h5-7,9-10H,3-4,8H2,1-2H3 |
Clave InChI |
HFCQJJAKXBHLAC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C2=CC=CC(=C21)CC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)


![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)
